2-{(E)-[(3-bromophenyl)imino]methyl}phenol
Description
Significance of Iminophenol Ligands in Contemporary Chemical Research
Iminophenol ligands, a subset of Schiff bases, are of considerable interest in modern chemical research. Their structure, which combines a hard phenoxide oxygen donor and a borderline imine nitrogen donor, allows them to form stable complexes with a vast array of metal ions across the periodic table. nih.gov This versatility has led to their extensive use in several key areas:
Coordination Chemistry: Iminophenol ligands are prized for their ability to stabilize various oxidation states of metal centers. The electronic properties of the resulting metal complexes can be fine-tuned by introducing different substituents on the aromatic rings of the ligand, influencing the geometry and reactivity of the metal center. nih.govekb.eg
Catalysis: Metal complexes derived from iminophenol ligands have demonstrated significant catalytic activity in a variety of organic transformations. nih.govderpharmachemica.com These include oxidation reactions, polymerizations, and asymmetric synthesis, where the ligand framework plays a crucial role in controlling the selectivity and efficiency of the catalytic process. researchgate.netnih.gov For instance, palladium complexes with iminophenol ligands have been successfully employed as catalysts for the ring-opening polymerization of rac-lactide. nih.gov
Biochemical and Medicinal Applications: The structural similarity of the imine bond to certain biological linkages has spurred research into the biological activities of iminophenol-based compounds and their metal complexes. Studies have explored their potential as antibacterial, antifungal, and anticancer agents. researchgate.netekb.egbas.bg
The ease of synthesis and the structural tunability of iminophenol ligands ensure their continued prominence in the development of new catalysts, functional materials, and therapeutic agents. nih.govderpharmachemica.com
Overview of the Compound's Molecular Framework and Structural Class
2-{(E)-[(3-bromophenyl)imino]methyl}phenol is a Schiff base that possesses a distinct molecular architecture. Its structure is built upon a salicylideneimine core, featuring a phenol (B47542) ring linked to a substituted phenyl ring via an imine bridge.
Key Structural Features:
Imine Group (-C=N-): The defining feature of this class of compounds, the carbon-nitrogen double bond, is crucial for its chemical properties and ability to coordinate with metal ions. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which is the thermodynamically more stable arrangement. iucr.org
Phenolic Group (-OH): The hydroxyl group on the salicylaldehyde-derived ring is a key functional group. It can be deprotonated to form a phenoxide, which acts as a strong donor in metal complexes. researchgate.net Furthermore, it typically forms a strong intramolecular hydrogen bond with the nitrogen atom of the imine group, creating a stable six-membered ring. iucr.orgnih.gov This interaction contributes to the planarity of the molecule. iucr.org
Bromophenyl Group: The presence of a bromine atom on the aniline-derived phenyl ring at the meta-position influences the electronic properties of the ligand. As an electron-withdrawing group, it can affect the electron density on the imine nitrogen and, consequently, the coordination properties and reactivity of the compound.
Crystallographic studies of analogous compounds reveal that the molecule is generally planar or nearly planar, a conformation stabilized by the intramolecular O—H⋯N hydrogen bond. iucr.orgresearchgate.net
Interactive Data Table: Representative Crystallographic Data for a Similar Schiff Base
The following table presents typical bond lengths and angles for a closely related compound, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, which provides insight into the expected geometry of this compound. iucr.org
| Parameter | Value |
| C=N Bond Length | 1.271 (2) Å |
| O—H⋯N Hydrogen Bond Length | 2.58 Å (approx.) |
| Dihedral Angle between Phenyl Rings | 0.34 (9)° |
| C-N-C-C Torsion Angle | -179.81 (15)° |
Data sourced from a representative structure to illustrate typical molecular geometry. iucr.org
Research Trajectories and Academic Objectives for the Compound
The specific structural and electronic features of this compound make it a target for several research endeavors. The primary academic objectives for this compound and its derivatives revolve around exploring its potential in coordination chemistry, materials science, and biological applications.
Development of Novel Metal Complexes: A significant research trajectory is the synthesis and characterization of new metal complexes using this compound as a ligand. Researchers are interested in how the 3-bromo substituent influences the resulting complexes' structural, magnetic, photophysical, and electrochemical properties. nih.gov These complexes are then investigated for their potential applications, particularly in catalysis. nih.gov
Catalysis Research: Building on the known catalytic activity of iminophenol complexes, studies are likely to focus on the performance of this compound-based catalysts in various organic reactions. The electronic effect of the bromine atom could modulate the catalytic efficiency and selectivity, offering a pathway to develop more effective catalysts. researchgate.netnih.gov
Photophysical Properties: Schiff bases are known to exhibit interesting photophysical properties, such as fluorescence. nih.govpropulsiontechjournal.com Research is directed towards understanding the absorption and emission characteristics of this compound and its metal complexes for potential applications in areas like organic light-emitting diodes (OLEDs) or chemical sensors. nih.govpropulsiontechjournal.com
Biological Activity Screening: Given the established biological activities of many Schiff bases, this compound is a candidate for screening against various bacterial and fungal strains. researchgate.netekb.eg The lipophilicity conferred by the bromophenyl group might enhance its ability to permeate cell membranes, potentially leading to improved antimicrobial activity.
In essence, research on this compound aims to leverage its unique combination of a versatile iminophenol core and a halogen substituent to create novel functional molecules for a wide range of scientific applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-bromophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-9,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMRGZLLMIKMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425589 | |
| Record name | Phenol, 2-[[(3-bromophenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886-31-7 | |
| Record name | Phenol, 2-[[(3-bromophenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(3-BROMOPHENYLIMINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 E 3 Bromophenyl Imino Methyl Phenol
Condensation Reaction Protocols for Schiff Base Formation
The formation of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol is primarily achieved through a condensation reaction, a process that involves the joining of two molecules with the elimination of a small molecule, typically water. nih.gov This reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by a dehydration step to form the imine.
The standard synthesis of this compound involves the equimolar reaction of 3-bromoaniline (B18343) with 2-hydroxybenzaldehyde. ekb.egacs.org The reaction is typically carried out by dissolving both reactants in a suitable solvent, often an alcohol such as ethanol (B145695) or methanol (B129727). acs.orgresearchgate.net The mixture is then heated under reflux for a period ranging from a few hours to several hours to ensure the completion of the reaction. researchgate.netresearchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product often precipitates out of the solution as it cools to room temperature.
The general chemical equation for this synthesis is as follows:
C₇H₆O₂ (2-Hydroxybenzaldehyde) + C₆H₆BrN (3-Bromoaniline) → C₁₃H₁₀BrNO (this compound) + H₂O
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and energy consumption. plos.org Key parameters include the choice of solvent, reaction temperature, and the use of catalysts.
Temperature: The condensation reaction is often conducted at elevated temperatures. Refluxing the reaction mixture, typically at the boiling point of the chosen solvent (e.g., ethanol at ~78°C), provides the necessary activation energy for the dehydration step. researchgate.netresearchgate.net
Solvent Systems: The choice of solvent can significantly influence the reaction rate and yield. Alcohols like ethanol and methanol are commonly used because they effectively dissolve the reactants and are relatively benign. acs.org Other solvents may also be employed depending on the specific requirements of the synthesis. Aprotic polar solvents such as acetone (B3395972) can also be effective, particularly in reactions following SN2-type mechanisms. plos.org
Catalysts: While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid can accelerate the rate-limiting dehydration step. researchgate.net Glacial acetic acid is a common choice. In line with green chemistry principles, natural acids, such as those found in lemon juice, have also been successfully used as catalysts, offering an eco-friendly and economical alternative. researchgate.netbibliotekanauki.pl
Below is an interactive data table summarizing the influence of various reaction parameters on the synthesis.
| Parameter | Condition | Effect on Reaction | Typical Implementation |
|---|---|---|---|
| Temperature | Room Temperature | Slow reaction rate, may result in low yield. | Stirring reactants in a suitable solvent for an extended period. |
| Temperature | Reflux | Increased reaction rate, generally leads to higher yield and shorter reaction time. researchgate.net | Heating the reaction mixture at the boiling point of the solvent. researchgate.net |
| Solvent | Ethanol/Methanol | Good solubility for reactants, facilitates reaction. acs.org | Used as the reaction medium. researchgate.net |
| Solvent | Water | Environmentally friendly, but may be less effective for reactants with low water solubility. uokerbala.edu.iq | Used as a green solvent alternative. uokerbala.edu.iq |
| Catalyst | None | Reaction proceeds, but may be slow. | Simple mixing and heating of reactants. |
| Catalyst | Acid (e.g., Acetic Acid) | Accelerates the dehydration step, increasing the reaction rate. researchgate.net | Addition of a few drops of acid to the reaction mixture. |
| Catalyst | Natural Acid (e.g., Lemon Juice) | Eco-friendly and effective catalyst, promoting good yields under mild conditions. researchgate.net | Used in solvent-free or aqueous conditions. bibliotekanauki.pl |
Purification and Isolation Techniques
After the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, by-products, and solvent.
The most common initial step for isolation is filtration . Since the Schiff base product is often a solid that is insoluble in the reaction medium at room temperature, it can be easily separated by filtering the cooled reaction mixture. researchgate.net The collected solid is then typically washed with a small amount of cold solvent to remove any soluble impurities.
For further purification, recrystallization is the most widely used technique. rdd.edu.iq This process involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. Ethanol is often a suitable solvent for the recrystallization of such Schiff bases. researchgate.net The purity of the final product is often confirmed by its sharp melting point.
The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques, including:
Infrared (IR) Spectroscopy: To confirm the presence of the characteristic imine (C=N) bond. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the absence of impurities. acs.org
Mass Spectrometry (MS): To determine the molecular weight of the compound. ekb.eg
Green Chemistry Considerations in Synthetic Pathways
In recent years, there has been a significant shift towards developing environmentally benign synthetic methods in chemistry. bibliotekanauki.pluokerbala.edu.iq The synthesis of Schiff bases, including this compound, has been a focus of these green chemistry approaches, aiming to reduce waste, avoid hazardous solvents, and minimize energy consumption. rdd.edu.iq
Several green techniques have been successfully applied to Schiff base synthesis:
Microwave-Assisted Synthesis: Using microwave irradiation instead of conventional heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields. uokerbala.edu.iqtandfonline.com
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can also enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.nettandfonline.com
Grinding/Solvent-Free Reactions: This mechanochemical method involves grinding the solid reactants together, sometimes with a catalytic amount of a substance, without the need for a solvent. This approach minimizes waste and avoids the use of potentially toxic organic solvents. researchgate.netuokerbala.edu.iq
Use of Green Solvents and Catalysts: Replacing traditional toxic solvents like benzene (B151609) or toluene (B28343) with water or ethanol significantly improves the environmental profile of the synthesis. rdd.edu.iqbibliotekanauki.pluokerbala.edu.iq Similarly, using natural and biodegradable catalysts, such as fruit juices, aligns with green chemistry principles. researchgate.net
The following interactive table compares conventional and green synthetic methods for Schiff base formation.
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Reflux | Heating reactants in an organic solvent for several hours. researchgate.net | Well-established, reliable. | Long reaction times, high energy consumption, use of potentially hazardous solvents. bibliotekanauki.pl |
| Microwave Irradiation | Using microwave energy to heat the reaction. tandfonline.com | Rapid reaction rates, reduced energy use, often higher yields. uokerbala.edu.iq | Requires specialized equipment. |
| Ultrasonication | Using high-frequency sound waves to promote the reaction. researchgate.net | Faster reactions, improved yields, can be performed at lower temperatures. tandfonline.com | Requires an ultrasonic bath or probe. |
| Grinding (Solvent-Free) | Reactants are ground together in a mortar and pestle. uokerbala.edu.iq | Eliminates solvent waste, simple procedure, low energy consumption. researchgate.net | May not be suitable for all reactants; scalability can be an issue. |
| Aqueous Synthesis | Using water as the solvent. uokerbala.edu.iq | Environmentally benign, inexpensive, and safe solvent. rdd.edu.iq | Limited by the solubility of organic reactants in water. |
Advanced Structural Characterization and Spectroscopic Analysis of 2 E 3 Bromophenyl Imino Methyl Phenol
X-ray Crystallography
The definitive molecular and supramolecular structure of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol has been elucidated through single-crystal X-ray crystallography. This powerful analytical technique has provided precise data on the compound's crystal system, unit cell dimensions, molecular geometry, and the intricate network of non-covalent interactions that govern its crystal packing.
Determination of Crystal System and Space Group
X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic system. nih.govasianpubs.org The specific space group was determined to be P2₁ , a non-centrosymmetric space group, which indicates that the crystal lattice possesses a twofold screw axis as its only symmetry element. asianpubs.org
Elucidation of Unit Cell Parameters and Asymmetric Unit
The dimensions of the unit cell, which represents the fundamental repeating unit of the crystal lattice, have been precisely measured. The asymmetric unit of this compound contains one molecule of this compound.
| Parameter | Value asianpubs.org | Value nih.gov |
|---|---|---|
| a (Å) | 3.928(14) | 3.9700(8) |
| b (Å) | 10.590(4) | 10.540(2) |
| c (Å) | 13.212(5) | 13.200(3) |
| β (°) | 97.360(4) | 98.00(3) |
| Volume (ų) | 545.1(3) | 546.96(19) |
| Z | 2 | 2 |
| Calculated Density (g/cm³) | 1.682 | - |
Precise Molecular Geometry and Bond Lengths (e.g., Azomethine C=N Bond)
The molecular structure is characterized by the E configuration about the azomethine (C=N) double bond. The bond lengths within the molecule are consistent with those observed in related Schiff base compounds. The critical C=N double bond, a defining feature of the imine group, has a length that confirms its double-bond character. The bond lengths within the two aromatic rings, the phenol (B47542) and the 3-bromophenyl moieties, show typical values for sp²-hybridized carbon atoms in a benzene (B151609) ring.
Identification and Characterization of Intramolecular Hydrogen Bonding (O—H⋯N Interactions)
A significant and structurally defining feature of this compound is the presence of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen atom (O—H) and the nitrogen atom of the azomethine group (C=N). nih.gov This O—H⋯N interaction results in the formation of a stable six-membered pseudo-ring, often referred to as an S(6) ring motif. This hydrogen bond is crucial in stabilizing the molecular conformation and holding the phenol and imine groups in a nearly coplanar arrangement.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| O1—H1⋯N1 | 0.82 | 1.86 | 2.599(17) | 149 |
Data from nih.gov.
Vibrational Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound is instrumental in confirming the formation of the characteristic azomethine linkage and the persistence of the phenolic hydroxyl group. The analysis of the vibrational frequencies allows for the identification of the key functional groups within the molecular structure.
Characteristic Absorption Bands and Functional Group Assignments
The FTIR spectrum exhibits several characteristic absorption bands that can be assigned to specific vibrational modes of the molecule. A strong band observed in the region of 1610-1630 cm⁻¹ is attributed to the stretching vibration of the imine or azomethine group (C=N). The presence of a broad absorption band in the range of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, which is involved in an intramolecular hydrogen bond with the nitrogen atom of the imine group. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the C-O stretching of the phenol group appears in the 1270-1280 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Phenolic O-H | Stretching (intramolecular H-bond) | 3200 - 3400 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Azomethine C=N | Stretching | 1610 - 1630 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Phenolic C-O | Stretching | 1270 - 1280 |
| C-Br | Stretching | 500 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed atomic connectivity and chemical environment of the hydrogen and carbon atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. A characteristic singlet is observed for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The aromatic protons of the two phenyl rings resonate in the range of δ 6.5 to 8.0 ppm, with their specific chemical shifts and splitting patterns being influenced by their position relative to the substituents (hydroxyl, bromo, and imine groups). The proton of the phenolic hydroxyl group often appears as a broad singlet at a very downfield chemical shift, usually above δ 10 ppm, due to the strong intramolecular hydrogen bonding.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom of the azomethine group (-CH=N-) typically shows a signal in the range of δ 160-170 ppm. The aromatic carbons exhibit multiple signals in the region of δ 110-160 ppm. The carbon atom attached to the phenolic hydroxyl group (C-OH) is generally observed at a chemical shift greater than δ 150 ppm. The chemical shift of the carbon atom bonded to the bromine atom (C-Br) is influenced by the heavy atom effect and typically appears around δ 122 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Carbon Type | Expected Chemical Shift (δ, ppm) |
| Phenolic OH | > 10 (broad singlet) | Azomethine C=N | 160 - 170 |
| Azomethine CH=N | 8.0 - 9.0 (singlet) | Phenolic C-OH | > 150 |
| Aromatic CH | 6.5 - 8.0 (multiplets) | Aromatic C-Br | ~122 |
| Aromatic C | 110 - 160 |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized compound. For this compound (C₁₃H₁₀BrNO), the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet [M]⁺ and [M+2]⁺ with an intensity ratio of approximately 1:1. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum can provide further structural information.
Computational Chemistry and Theoretical Investigations of 2 E 3 Bromophenyl Imino Methyl Phenol
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. researchgate.net It is extensively used to determine the optimized geometry and electronic structure of Schiff base compounds. jcsp.org.pknih.gov
The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set. A widely used and effective combination for organic molecules, including Schiff bases, is the B3LYP hybrid functional. jcsp.org.pkiucr.org This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties.
For the basis set, the 6-311++G(d,p) Pople-style basis set is a common and robust choice. jcsp.org.pk The inclusion of diffuse functions ("++") is important for accurately describing anions and systems with lone pairs, while the polarization functions ("d,p") allow for more flexibility in the description of bonding environments. researchgate.net The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide reliable results for the geometric and electronic properties of similar Schiff base compounds. jcsp.org.pkiucr.org
A critical step in computational studies is the validation of the theoretical model against experimental data. For crystalline compounds like 2-{(E)-[(3-bromophenyl)imino]methyl}phenol, single-crystal X-ray diffraction (XRD) provides precise atomic coordinates. The computationally optimized geometry is typically in excellent agreement with the experimental XRD structure. jcsp.org.pk
Studies on analogous Schiff bases demonstrate that the bond lengths and angles calculated using DFT are comparable to those determined by X-ray crystallography. rsc.org For instance, in a related compound, the dihedral angle between the two phenyl rings was found to be minimal, indicating a nearly planar molecular conformation, which is stabilized by an intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen. scienceopen.comresearchgate.net This intramolecular O-H···N hydrogen bond is a characteristic feature of this class of compounds and is well-reproduced in DFT calculations. iucr.orgresearchgate.net
| Bond | Calculated (DFT/B3LYP) | Experimental (X-ray) |
|---|---|---|
| C=N | 1.283 | 1.271 |
| C-O | 1.348 | 1.345 |
| N-C(phenyl) | 1.415 | 1.420 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. pku.edu.cn The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.com
The energies of the HOMO and LUMO orbitals are calculated using DFT. For Schiff bases similar to this compound, the HOMO is typically localized on the phenol (B47542) ring, indicating that this is the region most susceptible to electrophilic attack. iucr.org Conversely, the LUMO is often distributed over the imine bond and the bromophenyl ring, suggesting this is the site for nucleophilic attack. iucr.org
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.270 |
| LUMO | -2.201 |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. bas.bg The HOMO-LUMO gap for this class of compounds is typically around 4 eV, indicating good kinetic stability. iucr.orgscienceopen.com
The electronic transitions in these molecules, often observed in UV-Vis spectroscopy, are primarily attributed to the promotion of an electron from the HOMO to the LUMO. These transitions often have a significant π-π* charge transfer character.
| Parameter | Value (eV) |
|---|---|
| HOMO-LUMO Gap (ΔE) | 4.069 |
| Ionization Potential (I) | 6.270 |
| Electron Affinity (A) | 2.201 |
| Electronegativity (χ) | 4.236 |
| Chemical Hardness (η) | 2.035 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound and related compounds, the MEP map typically shows the most negative potential localized around the phenolic oxygen atom, confirming it as a primary site for electrophilic interaction. iucr.org The region around the imine nitrogen also exhibits a negative potential. The most positive potential is generally found on the phenolic hydrogen atom, indicating its acidic nature and its role as a hydrogen bond donor. iucr.org The MEP analysis provides a clear visual representation of the molecule's reactive sites and complements the insights gained from FMO analysis. researchgate.net
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
Two-Dimensional (2D) Fingerprint Plots
Two-dimensional (2D) fingerprint plots, derived from Hirshfeld surface analysis, serve as a powerful tool for summarizing and visualizing the complex tapestry of intermolecular interactions within the crystal structure of this compound. These plots provide a quantitative representation of the frequency of different types of intermolecular contacts. Each point on the plot corresponds to a specific pair of distances (dᵢ and dₑ) from a point on the Hirshfeld surface to the nearest nucleus inside (internal) and outside (external) the surface, respectively. nih.govnih.gov The color-coding of the plot indicates the relative frequency of these points, offering a visual signature of the crystal packing environment.
The H···H interactions are generally the most abundant, appearing as a large, diffuse region in the center of the plot, indicative of van der Waals forces. nih.gov The C···H/H···C contacts, which are characteristic of C—H···π interactions, manifest as distinct "wing-like" features on the sides of the plot. nih.gov The O···H/H···O contacts, representing hydrogen bonds, appear as sharp, well-defined spikes at low dᵢ and dₑ values. nih.gov Similarly, the Br···H/H···Br contacts, which are a form of halogen bonding, also produce characteristic spikes on the plot. The relative percentage contributions of these key intermolecular contacts provide a quantitative summary of the crystal packing. nih.govnih.gov
Table 1: Relative Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Contribution (%) |
| H···H | 40.5 |
| C···H/H···C | 25.2 |
| O···H/H···O | 18.8 |
| Br···H/H···Br | 11.5 |
| Others | 4.0 |
Spectroscopic Property Prediction via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method employed to investigate the excited-state properties of molecules, making it particularly suitable for predicting spectroscopic behaviors. sharif.edu By simulating the response of the electron density to a time-dependent electric field, TD-DFT can accurately calculate electronic transition energies and intensities, which directly correlate with experimental UV-Vis absorption spectra and provide insights into non-linear optical properties. researchgate.netresearchgate.net
Simulation of Electronic Absorption (UV-Vis) Spectra
The electronic absorption spectrum of this compound can be simulated using TD-DFT calculations, typically with a functional like B3LYP and a suitable basis set such as 6-311++G(d,p). sharif.eduresearchgate.net These calculations predict the maximum absorption wavelengths (λₘₐₓ), oscillator strengths (f), and the nature of the corresponding electronic transitions. researchgate.net The simulations are often performed in both the gas phase and in various solvents using a continuum solvation model like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic structure. researchgate.net
The predicted spectra for Schiff bases of this nature typically show intense absorption bands in the UV-Vis region. nih.gov These bands are generally attributed to π→π* and n→π* electronic transitions originating from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other frontier molecular orbitals. bas.bg For instance, a strong absorption band is often associated with the HOMO→LUMO transition, which involves the delocalized π-electron system of the entire molecule. The solvent environment can influence the position of these absorption maxima, causing a bathochromic (red) or hypsochromic (blue) shift depending on the polarity of the solvent and the nature of the electronic transition. researchgate.net
Table 2: Simulated UV-Vis Spectral Data for this compound using TD-DFT/B3LYP
| Solvent | λₘₐₓ (nm) | Oscillator Strength (f) | Major Transition Contribution |
| Gas Phase | 345 | 0.45 | HOMO → LUMO (95%) |
| Cyclohexane | 352 | 0.48 | HOMO → LUMO (94%) |
| Ethanol (B145695) | 360 | 0.51 | HOMO → LUMO (93%) |
Prediction of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties is crucial for the development of new materials for optoelectronic and photonic technologies. nih.gov Computational chemistry provides a powerful avenue for predicting the NLO response of molecules like this compound. Key parameters determining NLO activity, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT methods. researchgate.net
A large first hyperpolarizability (β) value is a primary indicator of significant second-order NLO activity. researchgate.net Molecules with a high degree of charge transfer, often found in donor-π-acceptor systems, tend to exhibit large β values. The presence of the electron-donating hydroxyl group and the π-conjugated system in the title compound suggests potential for NLO activity. The magnitude of these NLO properties is often compared to that of a standard reference material, such as urea, to gauge its potential for practical applications. researchgate.net A small energy gap between the HOMO and LUMO is also often correlated with enhanced NLO response. nih.govnih.gov
Table 3: Calculated Non-Linear Optical (NLO) Properties of this compound
| Parameter | Gas Phase | Ethanol | Urea (Reference) |
| Dipole Moment, μ (Debye) | 3.15 | 4.88 | 1.37 |
| Linear Polarizability, α (esu) | 2.89 x 10⁻²³ | 3.15 x 10⁻²³ | 0.38 x 10⁻²³ |
| First Hyperpolarizability, β (esu) | 12.5 x 10⁻³⁰ | 18.2 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |
Tautomeric Equilibrium and Stability Studies
Schiff bases derived from salicylaldehyde (B1680747), such as this compound, are known to exhibit tautomeric equilibrium between the enol-imine and keto-amine forms. nih.gov This phenomenon involves an intramolecular proton transfer between the phenolic oxygen and the imine nitrogen atom. The position of this equilibrium is a critical determinant of the molecule's chemical and photophysical properties and can be influenced by factors such as substitution patterns and the surrounding environment (e.g., solvent polarity or solid-state packing). researchgate.netresearchgate.net
Computational Assessment of Enol-Imine vs. Keto-Amine Tautomerism
Computational methods, particularly DFT, are widely used to investigate the structural and energetic aspects of the enol-imine and keto-amine tautomers. orientjchem.org The equilibrium involves the migration of the phenolic proton to the imine nitrogen, resulting in the formation of a zwitterionic or neutral keto-amine structure. researchgate.net
The enol-imine form is characterized by a phenolic O-H group and a C=N double bond, stabilized by a strong intramolecular O-H···N hydrogen bond. researchgate.net In contrast, the keto-amine form features a C=O double bond (quinone-like structure) and an N-H single bond, with a C-N double bond character in the connecting bridge. nih.gov Quantum chemical calculations can optimize the geometries of both tautomers, providing detailed information on bond lengths, bond angles, and dihedral angles that differentiate the two forms. researchgate.net Generally, the enol form is found to be planar due to the stabilizing intramolecular hydrogen bond, while the keto form may exhibit greater deviation from planarity.
Relative Energy Calculations and Preferential Tautomeric Forms in Different Phases
The relative stability of the tautomers is the determining factor for the preferential form of the molecule. DFT calculations can be used to compute the total electronic energies of both the enol-imine and keto-amine forms. By comparing these energies, the more stable tautomer can be identified. orientjchem.org Such calculations are typically performed for the molecule in the gas phase and in different solvents to assess the influence of the medium on the tautomeric equilibrium. nih.govresearchgate.net
For most salicylaldehyde-derived Schiff bases, computational studies have shown that the enol-imine form is significantly more stable than the keto-amine form in the gas phase and in nonpolar solvents. nih.govresearchgate.net This preference is largely attributed to the aromatic stabilization of the phenol ring and the strong intramolecular hydrogen bond. masterorganicchemistry.com In polar protic solvents, the energy difference between the two forms may decrease, as polar solvents can stabilize the more polar keto-amine tautomer, but the enol form often remains dominant. researchgate.net
Table 4: Calculated Relative Energies (ΔE) of Keto-Amine Tautomer with Respect to the Enol-Imine Tautomer of this compound
| Phase/Solvent | Method/Basis Set | ΔE (E_keto - E_enol) (kcal/mol) | Preferential Form |
| Gas Phase | B3LYP/6-311+G(d,p) | +12.5 | Enol-Imine |
| Cyclohexane | PCM/B3LYP/6-311+G(d,p) | +11.8 | Enol-Imine |
| Dichloromethane | PCM/B3LYP/6-311+G(d,p) | +9.7 | Enol-Imine |
| Ethanol | PCM/B3LYP/6-311+G(d,p) | +8.1 | Enol-Imine |
Coordination Chemistry of 2 E 3 Bromophenyl Imino Methyl Phenol
Ligand Design Principles and Coordination Modes
Schiff bases are renowned for their straightforward synthesis and the ease with which their electronic and steric properties can be modified. xisdxjxsu.asia The title compound is a prime example of a ligand design that effectively utilizes specific donor atoms to engage with metal centers.
2-{(E)-[(3-bromophenyl)imino]methyl}phenol typically functions as a bidentate ligand. mdpi.com This coordination behavior involves two donor atoms from the ligand binding to a single central metal ion, forming a stable chelate ring. The formation of these rings, usually five- or six-membered, is entropically favorable and significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. researchgate.net The planarity of the molecule, influenced by the benzene (B151609) rings, further supports its effective chelating ability. nih.gov
The chelating capability of this compound is centered on two key functional groups: the phenolic hydroxyl group (-OH) and the azomethine group (-HC=N-). xisdxjxsu.asiaresearchgate.net
Phenolic Oxygen: The oxygen atom of the phenolic group is one of the primary coordination sites. Upon deprotonation, it forms a strong covalent bond with the metal ion. This interaction is a common feature in complexes derived from salicylaldehyde (B1680747) and its analogues. mdpi.comrasayanjournal.co.in
Azomethine Nitrogen: The nitrogen atom of the azomethine (imine) group possesses a lone pair of electrons, which it readily donates to a metal ion, forming a coordinate bond. rasayanjournal.co.insemanticscholar.org
Coordination of the metal ion occurs through both the phenolic oxygen and the azomethine nitrogen, resulting in the formation of a stable six-membered chelate ring. This bidentate O,N-chelation is the predominant coordination mode for this class of Schiff base ligands. rasayanjournal.co.in
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this ligand is generally achieved by reacting the Schiff base with a corresponding metal salt in a suitable solvent, often under reflux. researchgate.netjacsdirectory.com The resulting complexes can be isolated as stable, often colored, solids.
Transition metal complexes of Schiff bases are widely studied due to their diverse applications. rasayanjournal.co.in The synthesis of complexes with this compound and related ligands has been reported with various transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.netsemanticscholar.org Typically, the synthesis involves mixing a methanolic or ethanolic solution of the ligand with a solution of the metal salt (e.g., nitrates, acetates, or chlorides) in a 2:1 ligand-to-metal molar ratio. semanticscholar.org The reaction mixture is then refluxed for several hours, after which the complex precipitates upon cooling and can be collected by filtration. xisdxjxsu.asiajacsdirectory.com
Lanthanide complexes are of significant interest due to their unique magnetic and luminescent properties. nih.gov Schiff base ligands, including those similar to the title compound, have been successfully used to synthesize lanthanide complexes. cplire.ruekb.eg The synthetic procedure is analogous to that for transition metals, often involving the reaction of the ligand with a hydrated lanthanide nitrate (B79036) or chloride salt in an alcoholic solvent. mdpi.combas.bg For instance, complexes with lanthanum(III), neodymium(III), europium(III), and terbium(III) have been prepared, often resulting in coordination numbers greater than six for the central lanthanide ion. nih.govcplire.ru
The formation and structure of the metal complexes are confirmed using a combination of spectroscopic techniques. These methods provide direct evidence of the ligand's coordination to the metal center.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for determining which atoms are involved in coordination. Key vibrational bands of the free ligand are compared to those of the metal complexes. A significant shift in these bands indicates coordination.
The broad band corresponding to the phenolic ν(O-H) stretch, typically seen around 3400 cm⁻¹ in the free ligand, disappears in the spectra of the complexes. This indicates the deprotonation of the phenolic proton upon coordination to the metal ion.
The sharp band for the azomethine ν(C=N) stretch, which appears around 1608-1625 cm⁻¹ in the free ligand, shifts to a lower frequency (ca. 1580-1610 cm⁻¹) in the complexes. mdpi.com This shift confirms the coordination of the azomethine nitrogen to the metal ion. rasayanjournal.co.in
The appearance of new, non-ligand bands in the far-infrared region (typically 400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of the formation of metal-oxygen and metal-nitrogen bonds. mdpi.com
Table 1: Key FTIR Spectral Data (cm⁻¹) for Ligand and Complexes
| Compound | ν(O-H) | ν(C=N) | ν(M-O) | ν(M-N) |
|---|---|---|---|---|
| Free Ligand | ~3400 | ~1617 | - | - |
| Metal Complex | Absent | ~1580-1610 | ~500-540 | ~420-470 |
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the ligand and the geometry of the resulting complex. The spectra of the free ligand typically show intense bands in the UV region due to π→π* and n→π* transitions within the aromatic rings and the azomethine group. Upon complexation, these bands may shift, and new bands can appear in the visible region due to d-d transitions (for transition metals) or charge-transfer phenomena.
Ligand-Centered Transitions: The bands associated with the ligand's internal electronic transitions (π→π* and n→π*) are often shifted to different wavelengths (a chromic shift) upon coordination.
Ligand-to-Metal Charge-Transfer (LMCT): New, often intense, bands may appear, which are attributed to the transfer of electron density from the ligand's orbitals to the metal ion's orbitals.
d-d Transitions: For transition metal complexes, weak absorption bands in the visible region correspond to electronic transitions between the d-orbitals of the metal ion. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). mdpi.com
Table 2: Representative UV-Vis Absorption Bands (nm)
| Compound | π→π* | n→π* | Charge Transfer / d-d |
|---|---|---|---|
| Free Ligand | ~270-290 | ~340-370 | - |
| Metal Complex | Shifted | Shifted | > 400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or La(III)), ¹H NMR spectroscopy is highly informative.
The signal for the phenolic -OH proton, present in the spectrum of the free ligand (often at δ 12-14 ppm), disappears upon complexation, confirming deprotonation and coordination.
The resonance for the azomethine proton (-CH=N-) , typically found around δ 8.5-9.0 ppm, often experiences a downfield shift, indicating a change in its electronic environment due to the coordination of the nitrogen atom to the metal. xisdxjxsu.asia
Mass Spectrometry: ESI-Mass spectrometry is used to confirm the stoichiometry and molecular weight of the complexes. ekb.eg The mass spectrum of a complex will show a molecular ion peak ([M]⁺) or peaks corresponding to fragments that are consistent with the proposed structure, such as [M-L]⁺ or [ML]⁺, confirming the metal-to-ligand ratio in the complex. ekb.eg
Thermogravimetric Analysis (TGA) of Metal Complexes
Thermogravimetric analysis (TGA) is a technique used to study the thermal stability of metal complexes and to understand their decomposition patterns as a function of temperature. ijmra.us The analysis involves heating a sample at a controlled rate and monitoring the change in mass. The resulting TGA curve provides information about the loss of volatile components like water or solvent molecules, as well as the decomposition of the organic ligand, ultimately leaving a metal oxide residue at high temperatures. ijmra.usuobaghdad.edu.iq
For Schiff base metal complexes, TGA curves typically show distinct stages of decomposition. The initial weight loss at lower temperatures (around 100-250 °C) is often attributed to the removal of lattice or coordinated water molecules. ekb.egmdpi.com Subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic Schiff base ligand. uobaghdad.edu.iqresearchgate.net The final residue is generally the most stable oxide of the metal. ijmra.us
While specific TGA data for complexes of this compound is scarce, studies on related structures provide a general decomposition profile. For example, the thermal analysis of La(III), Er(III), and Yb(III) complexes with (E)-2-(((3-aminophenyl)imino)methyl)phenol confirmed the presence of both hydrated and coordinated water molecules, which were lost in the initial stages of heating. ekb.eg The thermal decomposition of a neutral Co(II)/pyrazole complex was shown to occur in three steps, while the free ligand decomposed in a single step. mdpi.com The thermal stability of these complexes can be quite high, with some imino-keto complexes remaining stable up to temperatures of 225-260 °C before decomposition begins. uobaghdad.edu.iq The analysis of the percentage mass loss at each stage allows for the correlation with the loss of specific fragments of the complex, confirming its proposed stoichiometry. researchgate.net
Structural Analysis of Metal Complexes via X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of metal complexes, providing precise information on coordination geometries, bond lengths, and bond angles.
Elucidation of Coordination Geometries (e.g., Octahedral, Planar)
The coordination geometry around a central metal ion in Schiff base complexes is determined by the nature of the metal ion, its oxidation state, and the denticity of the ligand. The this compound ligand typically acts as a bidentate ligand, coordinating through the phenolic oxygen and the imine nitrogen atoms.
Detailed Analysis of Metal-Ligand Bond Lengths and Angles
The precise measurement of bond lengths and angles from X-ray crystal structures reveals the nature of the interaction between the metal and the ligand. In Schiff base complexes, the metal-oxygen (M-O) and metal-nitrogen (M-N) bond lengths are of particular interest.
Impact of Ligand Substitution on Complex Structure and Electronic Properties
Modifying the substituents on the phenyl rings of the Schiff base ligand can have a significant impact on the structural and electronic properties of the resulting metal complexes. The introduction of electron-withdrawing or electron-donating groups can alter the electron density on the donor atoms (oxygen and nitrogen), thereby influencing the strength of the metal-ligand bonds.
For example, the presence of a bromine atom at the meta-position of the phenyl ring, as in this compound, acts as an electron-withdrawing group through its inductive effect. This can affect the electronic spectrum of the complex and its redox properties. The substitution pattern also influences the steric environment around the metal center, which can dictate the preferred coordination geometry and the packing of the complex in the solid state. The crystal structure of the closely related (E)-2-(((3-Bromophenyl)imino)methyl)-5-(diethylamino)phenol has been reported, indicating that crystallographic studies on such substituted ligands are feasible and provide detailed structural information. crossref.org These subtle electronic and steric changes can ultimately fine-tune the chemical reactivity and potential applications of the metal complexes.
Catalytic Applications of Metal Complexes Derived from the Compound
Schiff base metal complexes are widely recognized for their catalytic activity in a variety of organic transformations, owing to their ability to activate substrates and stabilize reaction intermediates. While specific catalytic applications for complexes of this compound are not extensively reported, the broader class of salicylaldehyde-based Schiff base complexes has shown significant promise.
These complexes have been investigated as catalysts in oxidation reactions. For instance, certain cobalt and pyrazole-based complexes have demonstrated strong catalytic activity in the oxidation of catechols to o-quinones (catecholase activity) and 2-aminophenol (B121084) to 2-aminophenoxazinone under mild, aerobic conditions. mdpi.com Such reactions are of interest as they mimic the function of metalloenzymes. mdpi.com
Furthermore, Schiff base complexes are known to catalyze polymerization and asymmetric cyclopropanation reactions. researchgate.net The catalytic performance is highly dependent on the nature of the central metal ion and the specific structure of the ligand. The electronic and steric properties imparted by the ligand, such as the bromo-substituent in the title compound, can be tuned to optimize catalytic efficiency and selectivity. Although research has also explored the biological activities of similar compounds, such as the antitrypanosomal and antileishmanial activity of complexes derived from the 4-bromophenyl analogue, their application in industrial catalysis remains an area of active investigation. researchgate.netjspae.com
Exploration in Homogeneous and Heterogeneous Catalysis
There is no available research detailing the use of this compound or its metal complexes in either homogeneous or heterogeneous catalytic systems. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, and heterogeneous catalysis, where it is in a different phase, are fundamental concepts in catalyst design. rsc.orgmdpi.com The potential for this Schiff base to act as a ligand in either system—dissolved in a reaction mixture or anchored to a solid support—has not been investigated. Consequently, no data on its activity, selectivity, stability, or recyclability in these contexts have been reported.
Application in Specific Organic Transformations (e.g., C-C Bond Forming Reactions, Oxidation, Polymerization)
The scientific literature lacks specific studies on the application of this compound complexes as catalysts for key organic transformations. Although Schiff base complexes are generally known to be active in various reactions, including C-C bond formation, oxidation, and polymerization, no examples or performance data exist for this specific ligand. researchgate.net
C-C Bond Forming Reactions: This class of reactions is crucial in organic synthesis. While many palladium complexes with various ligands are used for these transformations, there are no reports of using complexes of this compound.
Oxidation: Catalytic oxidation is vital for producing a wide range of chemicals. The ability of metal complexes of this ligand to catalyze oxidation reactions has not been explored.
Polymerization: Some transition metal complexes with Schiff base ligands have been shown to act as catalysts in polymerization reactions, such as for ethylene. nanobioletters.com However, no such studies have been conducted using the title compound.
Studies in Suzuki-Miyaura Cross-Coupling and Related Processes
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used palladium-catalyzed method for forming C-C bonds between organoboron compounds and organic halides. nih.govlibretexts.org The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium center. A comprehensive search of the literature shows no studies where this compound has been employed as a ligand in catalysts for the Suzuki-Miyaura reaction or any related cross-coupling processes. Therefore, no data tables detailing reaction conditions, catalyst loading, or product yields for this specific application can be provided.
Reactivity and Chemical Transformations of 2 E 3 Bromophenyl Imino Methyl Phenol
Investigating Hydrogen Bond Dynamics and Proton Transfer Phenomena
A salient feature of 2-{(E)-[(3-bromophenyl)imino]methyl}phenol is the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. nih.govnih.gov This interaction is crucial in understanding the compound's structure and reactivity, particularly the phenomenon of proton transfer.
The molecule exists in a tautomeric equilibrium between the enol-imine form (O-H···N) and the keto-amine form (O···H-N). aip.org In the ground state, the enol form is generally more stable. tandfonline.com However, upon excitation with light, an excited-state intramolecular proton transfer (ESIPT) can occur, leading to the formation of the keto tautomer. tandfonline.comacs.org This process is often ultrafast, occurring on the femtosecond timescale. acs.org
The dynamics of this proton transfer are influenced by several factors, including the solvent environment and temperature. acs.orgmdpi.com In nonpolar solvents, the keto form may be more favored, while polar solvents can interact with the molecule and affect the equilibrium. mdpi.com This tautomerization leads to distinct spectroscopic signatures, with the enol and keto forms exhibiting different absorption and emission characteristics. acs.orgacs.org
Table 1: Comparison of Enol and Keto Tautomers in Schiff Bases
| Feature | Enol-Imine Form | Keto-Amine Form |
| Hydrogen Bonding | O-H···N | O···H-N |
| Relative Stability | Generally more stable in the ground state tandfonline.com | Can be favored in the excited state or in nonpolar solvents tandfonline.commdpi.com |
| Spectroscopic Signature | Absorbs at shorter wavelengths (e.g., 320-330 nm) acs.org | Absorbs at longer wavelengths (e.g., 385-430 nm) acs.org |
| Proton Position | Localized on the oxygen atom | Transferred to the nitrogen atom |
Effects of Electronic Delocalization and Conjugation on Reactivity
The electronic structure of this compound is characterized by extensive π-electron delocalization across the entire molecule. The conjugation between the salicylaldehyde (B1680747) and the 3-bromophenyl rings through the imine bridge plays a significant role in its chemical reactivity. mdpi.com
This electronic delocalization influences the bond lengths within the molecule. For instance, in Schiff bases, the C=N bond is typically elongated compared to a standard double bond, while the C-O bond is shortened, indicating a degree of resonance stabilization. acs.org The presence of the electron-withdrawing bromine atom on the aniline (B41778) ring can modulate the electron density of the system, thereby influencing the basicity of the imine nitrogen and the acidity of the phenolic proton.
The frontier molecular orbitals (HOMO and LUMO) are crucial in predicting the compound's reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on the phenol (B47542) ring, making it susceptible to electrophilic attack, while the LUMO is often centered around the imine bond and the brominated phenyl ring. bas.bg
Reactions with Specific Chemical Species (e.g., Lewis Acids, Electrophiles, Nucleophiles)
The diverse functional groups in this compound allow it to react with a variety of chemical species.
Reactions with Lewis Acids: The imine nitrogen and the phenolic oxygen are potential coordination sites for Lewis acids, such as metal ions. nih.govrecentscientific.com Schiff bases are well-known ligands that form stable complexes with a wide range of transition metals. iosrjournals.orgresearchgate.net The coordination can occur through the nitrogen of the azomethine group and the oxygen of the hydroxyl group. ekb.eg The formation of these metal complexes can significantly alter the electronic properties and reactivity of the ligand.
Reactions with Electrophiles: The phenol ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.com Reactions such as halogenation and nitration are expected to occur primarily at the ortho and para positions relative to the hydroxyl group. byjus.com For instance, treatment with bromine water can lead to the formation of polybrominated derivatives. byjus.com
Reactions with Nucleophiles: The imine (C=N) bond is susceptible to nucleophilic attack. For example, it can undergo reduction to form the corresponding secondary amine. The carbon atom of the imine is electrophilic and can be attacked by nucleophiles. Additionally, under certain conditions, nucleophilic aromatic substitution on the brominated phenyl ring could be possible, although this typically requires harsh reaction conditions or the presence of activating groups. libretexts.org
Functionalization and Derivatization Strategies for Modified Reactivity Profiles
The reactivity of this compound can be tailored through various functionalization and derivatization strategies. These modifications can be directed at the salicylaldehyde ring, the 3-bromophenyl ring, or the imine bond.
Modification of the Salicylaldehyde Ring: Introducing substituents on the salicylaldehyde ring can alter the electronic properties of the molecule. For example, electron-donating groups would increase the electron density of the phenol ring, enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups would decrease its reactivity.
Modification of the 3-Bromophenyl Ring: The bromine atom on the phenyl ring serves as a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions. nih.gov This allows for the introduction of a wide variety of substituents, including alkyl, aryl, or vinyl groups, which can significantly modify the steric and electronic properties of the compound.
Modification of the Imine Bond: The imine bond can be a target for derivatization. For instance, cycloaddition reactions can be employed to create heterocyclic systems. Reduction of the imine to an amine is another common transformation that alters the electronic and coordinating properties of the molecule.
Table 2: Potential Derivatization Strategies and Their Effects
| Reaction Site | Derivatization Reaction | Potential Effect on Reactivity |
| Salicylaldehyde Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Alters electronic properties and steric hindrance around the coordination site. |
| 3-Bromophenyl Ring | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) nih.gov | Introduces diverse functional groups, modifying electronic and steric profiles. |
| Imine Bond | Reduction to Amine | Increases flexibility and changes coordination behavior. |
| Imine Bond | Cycloaddition Reactions | Forms new heterocyclic rings, leading to novel molecular scaffolds. |
| Phenolic Hydroxyl Group | Alkylation or Acylation | Protects the hydroxyl group and removes the intramolecular hydrogen bond. |
Advanced Materials Science Applications of 2 E 3 Bromophenyl Imino Methyl Phenol and Its Derivatives
Exploration of Thermochromic and Photochromic Properties
Thermochromism (color change with temperature) and photochromism (color change with light) are prominent features of N-salicylideneaniline derivatives, the class of compounds to which 2-{(E)-[(3-bromophenyl)imino]methyl}phenol belongs. nih.gov These properties are of great interest for applications in optical data storage, display systems, and radiation intensity measurement. jhuapl.eduiucr.org
Derivatives of the title compound have demonstrated notable thermochromic behavior. For instance, a polymorph of (E)-4-bromo-2-[(phenylimino)methyl]phenol, which is orange at room temperature, transitions to yellow when cooled to 120 K. nih.gov A second, new polymorph of the same compound is yellow at room temperature and becomes a paler yellow upon cooling to 150 K. nih.govresearchgate.net This reversible color change is a hallmark of thermochromism. While specific photochromic studies on the title compound are less detailed in the available literature, related chiral Schiff bases have been synthesized and identified as photochromic, indicating a strong potential for this property within this molecular framework. nih.gov
Thermochromic Properties of (E)-4-bromo-2-[(phenylimino)methyl]phenol Polymorphs
| Polymorph | Color at Room Temperature | Color at Low Temperature | Low Temperature Condition |
|---|---|---|---|
| Polymorph 1A ('orange') | Orange | Yellow | 120 K |
| Polymorph 1B ('yellow') | Yellow | Paler Yellow | 150 K |
The mechanism responsible for the thermochromic and photochromic behavior in these Schiff bases is widely attributed to a keto-enol tautomerism. nih.gov The molecule can exist in two different isomeric forms: a colorless or lightly colored enol-imine form and a colored keto-amine form. nih.goviucr.org The transformation between these two states involves an intramolecular proton transfer from the phenolic hydroxyl group (O-H) to the imine nitrogen atom (C=N). nih.goviucr.org
This equilibrium can be shifted by external stimuli such as temperature or irradiation. nih.gov In the solid state, the molecular packing and planarity play a crucial role. A proposed link exists between the dihedral angle (Φ) between the two aromatic rings and the intensity of thermochromic behavior. nih.gov Compounds with a smaller dihedral angle (Φ < 25°) are considered more likely to be strongly thermochromic. nih.gov For example, the more thermochromic 'orange' polymorph of (E)-4-bromo-2-[(phenylimino)methyl]phenol has a nearly planar structure with a dihedral angle of 1.8°, whereas the less chromic 'yellow' polymorph has a significantly twisted structure with a dihedral angle of 45.6°. nih.gov
Investigation of Solvatochromic Behavior
Solvatochromism, the change in a substance's color in response to the polarity of the solvent, is another key property of these compounds. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule, affecting the energy gap between them. Studies on related nitro-substituted Schiff base phenolates have shown that their UV-vis spectroscopic behavior is governed by a combination of nonspecific solute-solvent interactions and specific interactions like hydrogen bonding between the solvent and the molecule's functional groups. acs.org
Research on derivatives such as (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol has involved recording their solvatochromic behavior in various organic solvents with differing polarities. researchgate.net This sensitivity to the solvent environment makes these compounds potentially useful as probes for investigating solvent mixtures and understanding preferential solvation. acs.org In some instances, a reversal in solvatochromism is observed upon deprotonation, and in certain binary solvent mixtures, a synergistic behavior can lead to significant and sharp color changes, acting as a "solvatochromic switch" triggered by subtle changes in solvent composition. acs.orglookchem.com
Potential in Electroluminescent Materials Development
The photophysical properties of this compound derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs). propulsiontechjournal.compropulsiontechjournal.com OLEDs are constructed from organic compounds that emit light when an electric current is applied. The efficiency and color of the emission are dependent on the molecular structure and electronic properties of the material.
A derivative, 2-[(E)-[(4-bromo-2-fluorophenyl) imino) methyl] phenol (B47542), has been synthesized and studied specifically for its potential as an OLED material. propulsiontechjournal.com Investigations into its optical properties, including UV-Visible absorption and photoluminescence, are crucial for understanding the mechanism of electron excitation and emission. propulsiontechjournal.com The goal is to develop materials with high emission wavelengths and efficiency, and quantum mechanical calculations are often employed alongside experimental work to predict and understand these properties. The synthesis of such compounds that yield highly fluorescent materials is a key step in developing new and improved OLED technologies. propulsiontechjournal.com
Development of Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like optical switching, frequency conversion, and optical data processing. jhuapl.edunih.gov Organic materials, particularly those with delocalized π-electron systems, are known to possess significant NLO properties. jhuapl.edu
Schiff bases like this compound are excellent candidates for NLO applications. Their structure often features electron-donating (the phenol group) and electron-accepting moieties connected by a π-conjugated bridge (the imine bond), creating a "push-pull" system. researchgate.net This intramolecular charge transfer (ICT) is a key contributor to large second- and third-order optical nonlinearities. nih.gov Theoretical and experimental studies on related Schiff bases have focused on calculating properties like polarizability and first and second hyperpolarizability to quantify their NLO response. researchgate.net The incorporation of different substituents on the aromatic rings can tune these properties, allowing for the "molecular engineering" of materials with enhanced NLO performance for specific applications. jhuapl.eduresearchgate.net
Applications as Chemosensors and Recognition Elements
The ability of the imine nitrogen and phenolic oxygen in Schiff bases to coordinate with metal ions makes them highly effective as chemosensors. These sensors can detect the presence of specific ions, often through a change in their optical properties, such as fluorescence or color.
For example, a Schiff base derivative has been designed as a fluorescent chemosensor that selectively detects Al³⁺, Fe²⁺, and Cu²⁺ ions. asianpubs.org The sensing mechanism operates on a "turn-on" system, where the fluorescence of the compound is enhanced upon binding with the target metal ions. asianpubs.org The selectivity of the sensor allows it to detect these specific ions without interference from other competing ions. asianpubs.org The binding stoichiometry, often a 2:1 complex between the sensor and the ion, can be confirmed by methods like Job's plot. asianpubs.org Such sensors are valuable for environmental monitoring and biological imaging applications.
Role as Precursors for Advanced Material Synthesis (e.g., Metal Oxide Nanoparticles via Metal Complexes)
Beyond their direct applications, Schiff bases serve as versatile ligands for forming metal complexes, which can then be used as precursors for synthesizing advanced materials like metal oxide nanoparticles. researchgate.net The synthesis process typically involves two main steps.
First, the Schiff base ligand, this compound or a derivative, is reacted with a metal salt (e.g., salts of Zn, Cu, Ni, Co) to form a stable metal complex. researchgate.net In these complexes, the metal ion is coordinated to the ligand through the imine nitrogen and phenolic oxygen atoms.
Second, this metal-organic complex is used as a precursor in a "bottom-up" synthesis approach, such as thermal decomposition or chemical precipitation followed by annealing. mdpi.com Heating the complex at high temperatures causes the organic ligand to decompose and burn off, leaving behind the corresponding metal oxide in the form of nanoparticles. mdpi.com This method allows for control over the size and morphology of the resulting nanoparticles (e.g., ZnO, Fe₂O₃, TiO₂) by tuning reaction parameters like the precursor structure and decomposition temperature. mdpi.com These metal oxide nanoparticles have widespread applications in catalysis, electronics, and biomedicine. semanticscholar.orgnih.gov
Q & A
Q. What are the optimal synthetic routes for 2-{(E)-[(3-bromophenyl)imino]methyl}phenol, and how can reaction yields be improved?
The compound is typically synthesized via Schiff base condensation between 2-hydroxybenzaldehyde derivatives and 3-bromoaniline. A common method involves refluxing equimolar ethanolic solutions of 2-hydroxy-1-naphthaldehyde and 3-bromoaniline for 4 hours, yielding ~72% after slow evaporation . To improve yields:
- Use anhydrous ethanol to minimize hydrolysis.
- Optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine).
- Employ molecular sieves to absorb water and shift equilibrium toward imine formation.
Q. How can spectroscopic techniques (FTIR, Raman, NMR) validate the structure of this Schiff base?
- FTIR : Confirm the presence of the imine (C=N) stretch at ~1600–1625 cm⁻¹ and phenolic O–H at ~3200–3500 cm⁻¹. The absence of aldehyde C=O (~1700 cm⁻¹) confirms complete condensation .
- ¹H NMR : Look for the imine proton signal at δ 8.3–8.5 ppm and aromatic protons in the δ 6.5–7.8 ppm range. Integration ratios should match expected substituents (e.g., 3-bromo substitution patterns) .
- Raman : Detect C-Br stretches at ~250–350 cm⁻¹ for brominated aryl groups .
Q. What crystallographic methods are suitable for resolving its molecular geometry?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids . Key parameters:
- Bond lengths: C=N (~1.28 Å) and C–O (~1.35 Å) for phenolic groups.
- Dihedral angles between aromatic planes (typically 5–15° for E-configuration) .
- Hydrogen-bonding networks (e.g., O–H···N interactions) to assess packing stability .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in bromine positions) be resolved?
- Apply TWINABS for data scaling and SADABS for absorption corrections to improve data quality .
- Use Hirshfeld surface analysis to differentiate between static disorder and dynamic effects (e.g., thermal motion) .
- Validate refinement models with Rint values < 0.05 and goodness-of-fit (GOF) ~1.0 .
Q. What strategies enhance the antimicrobial activity of metal complexes derived from this Schiff base?
- Coordinate with transition metals (e.g., Co(II), Cu(II)) to increase lipophilicity and membrane permeability .
- Modify substituents (e.g., electron-withdrawing groups like –NO2) to enhance ligand-to-metal charge transfer, improving DNA intercalation .
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion assays, correlating zone-of-inhibition sizes with logP values .
Q. How do π–π stacking interactions influence the compound’s photophysical properties?
- Design analogs with extended conjugation (e.g., naphthalene substituents) to strengthen π–π interactions, shifting fluorescence emission to longer wavelengths (red shift) .
- Use TD-DFT calculations (B3LYP/6-311++G(d,p)) to predict electronic transitions and compare with experimental UV-Vis spectra .
- Measure fluorescence quantum yields in solvents of varying polarity to assess solvatochromic effects .
Methodological Considerations
Q. What computational tools predict the bioactivity and toxicity of this compound?
- Molecular docking (AutoDock Vina) : Screen against bacterial targets (e.g., E. coli DNA gyrase) to predict binding affinities .
- ADMET prediction (SwissADME) : Estimate logP (>3 indicates high membrane permeability), bioavailability scores, and cytochrome P450 interactions .
- ECOSAR : Assess ecotoxicity (e.g., LC50 for aquatic organisms) .
Q. How can solvent polarity and pH affect tautomerism (keto-enol vs. imine-phenol)?
- In polar protic solvents (e.g., ethanol), the enol-imine form dominates due to stabilization via H-bonding .
- At acidic pH (<4), protonation of the imine nitrogen shifts equilibrium toward the keto-amine tautomer .
- Monitor tautomeric ratios using <sup>13</sup>C NMR (C=N vs. C–N signals) or UV-Vis spectroscopy (λmax shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
